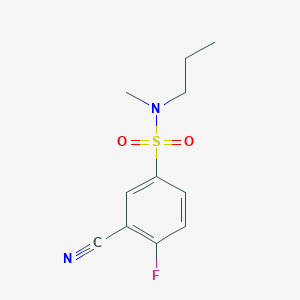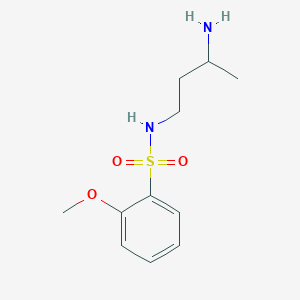
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.
Mecanismo De Acción
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide inhibits c-Met signaling by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. In addition, this compound has been shown to induce c-Met degradation, leading to further inhibition of c-Met signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth, invasion, and metastasis. In fibrosis, it has been shown to reduce collagen deposition and fibroblast activation, leading to improved tissue remodeling. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, leading to reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various analytical techniques, including X-ray crystallography and NMR spectroscopy. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. In addition, it has been shown to have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of c-Met signaling, which can improve its efficacy and reduce its off-target effects. Finally, the development of novel drug delivery systems can improve the solubility and bioavailability of this compound, leading to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide involves a multi-step process that starts with the condensation of 2-amino-4-chloroquinoline with ethyl acetoacetate to form 2-ethoxycarbonyl-4-chloro-1H-quinoline-3-carboxylic acid. This intermediate is then reacted with N-methylpyrrolidin-3-one to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. In cancer, it has been shown to inhibit c-Met signaling, which is involved in tumor growth, invasion, and metastasis. In fibrosis, this compound has been shown to reduce collagen deposition and fibroblast activation. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-methyl-2-oxo-N-pyrrolidin-3-yl-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18(10-6-7-16-9-10)15(20)12-8-14(19)17-13-5-3-2-4-11(12)13/h2-5,8,10,16H,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFYNTGDMNHPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)


![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

